molecular formula C20H13Cl2F3N3O4S B12348996 CID 156588628

CID 156588628

Cat. No.: B12348996
M. Wt: 519.3 g/mol
InChI Key: QQABHEDHHCJZLA-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156588628” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 156588628 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 156588628 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be utilized in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 156588628 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Properties

Molecular Formula

C20H13Cl2F3N3O4S

Molecular Weight

519.3 g/mol

InChI

InChI=1S/C20H13Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17,29-31H,7H2/t15-,17+/m1/s1

InChI Key

QQABHEDHHCJZLA-WBVHZDCISA-N

Isomeric SMILES

C1=CC(=C(C=C1S[C]2[C]([C@H]([C]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1S[C]2[C](C([C](C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl

Origin of Product

United States

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